molecular formula C44H86CdO4 B15475372 Cadmium didocosanoate CAS No. 34303-23-6

Cadmium didocosanoate

Cat. No.: B15475372
CAS No.: 34303-23-6
M. Wt: 791.6 g/mol
InChI Key: HJGFQVHOOSSOME-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cadmium didocosanoate (Cd(C₂₂H₄₃O₂)₂) is a cadmium salt of docosanoic acid (C₂₂:0 fatty acid). It belongs to the class of cadmium carboxylates, characterized by a cadmium ion coordinated with long-chain fatty acid ligands. These compounds are notable for their applications in materials science, including use as stabilizers in polymers, lubricants, and adsorbents for heavy metal remediation . This compound’s long hydrocarbon chain imparts hydrophobic properties, influencing its solubility, thermal stability, and interaction with organic matrices. However, like all cadmium compounds, it exhibits inherent toxicity, necessitating careful handling and regulated use .

Properties

CAS No.

34303-23-6

Molecular Formula

C44H86CdO4

Molecular Weight

791.6 g/mol

IUPAC Name

cadmium(2+);docosanoate

InChI

InChI=1S/2C22H44O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2

InChI Key

HJGFQVHOOSSOME-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2]

Related CAS

112-85-6 (Parent)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cadmium Carboxylates

Structural and Chemical Properties

Cadmium carboxylates share the general formula Cd(RCOO)₂, where R is an alkyl or alkenyl chain. Key structural differences arise from chain length and saturation:

Compound Molecular Formula Chain Length Solubility in Water Melting Point (°C) Key Applications
Cadmium didocosanoate Cd(C₂₂H₄₃O₂)₂ C22 Insoluble ~180–200 (est.) Polymer stabilizers, adsorbents
Cadmium stearate Cd(C₁₈H₃₅O₂)₂ C18 Insoluble 105–110 PVC stabilizers, lubricants
Cadmium myristate Cd(C₁₄H₂₇O₂)₂ C14 Slightly soluble 90–95 Catalysts, coatings
Cadmium oleate Cd(C₁₈H₃₃O₂)₂ C18 (unsaturated) Soluble in organics 65–70 Nanomaterial synthesis

Notes:

  • Solubility: Longer chains (e.g., C22 in didocosanoate) reduce water solubility due to increased hydrophobicity, whereas shorter chains (e.g., C14 in myristate) show marginal solubility .
  • Thermal Stability: Higher melting points in longer-chain carboxylates (e.g., didocosanoate) correlate with stronger van der Waals interactions between hydrocarbon chains .
Adsorption Efficiency

Cadmium carboxylates are studied for heavy metal adsorption. For example:

  • This compound demonstrates moderate adsorption capacity for polar pollutants (e.g., Cd²⁺ ions) due to its hydrophobic surface, achieving ~65% removal efficiency under optimized pH (6–8) .
  • Cadmium stearate shows lower adsorption (~50%) under similar conditions, attributed to its compact molecular packing .
Toxicity Profile

All cadmium carboxylates release Cd²⁺ ions upon degradation, posing renal and hepatic risks . However, their bioavailability varies:

  • Cadmium oleate exhibits higher toxicity in vivo due to its solubility in lipid-rich tissues, accelerating Cd²⁺ release .
  • This compound’s insolubility reduces acute toxicity but poses chronic risks via environmental persistence .

Q & A

Q. How can kinetic models explain this compound’s dissolution behavior in heterogeneous systems?

  • Methodological Answer : Use shrinking-core or diffusion-controlled models to analyze dissolution data. For example, cadmium leaching from CdTe particles follows pseudo-first-order kinetics initially but deviates due to tellurium layer formation, requiring multi-stage modeling .

Tables for Key Data

Parameter Experimental Condition Impact on this compound Reference
pH 2–4 (acidic)Aqueous solubilityIncreased solubility due to protonation
pH 8–12 (alkaline)HydrolysisFormation of Cd(OH)₂ or CdO byproducts
Particle size <50 µmLeaching kineticsLinear dissolution rate (surface-area-driven)
Temperature >100°CThermal stabilityLigand decomposition above 200°C

Guidance for Data Contradiction Analysis

  • Variable Isolation : Systematically test one variable (e.g., pH) while holding others constant.
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or trends.
  • Mechanistic Probes : Use isotopic labeling (e.g., Cd-113 NMR) or in-situ spectroscopy (Raman) to validate reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.